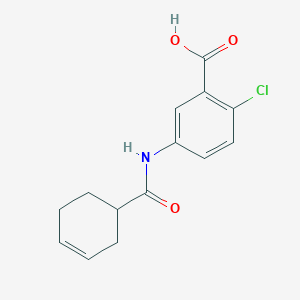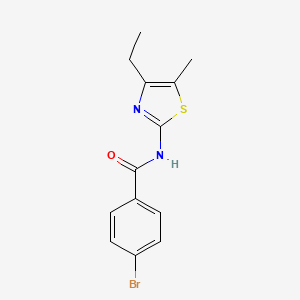![molecular formula C11H12ClF3N2O B7559980 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This chemical compound is also known by its chemical name, TAK-659, and is classified as a kinase inhibitor.
Mécanisme D'action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide involves the inhibition of specific kinases, including BTK, ITK, and JAK3. By inhibiting these kinases, this chemical compound can prevent the growth and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of kinase activity, modulation of immune response, and anti-tumor activity. This chemical compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide in lab experiments is its selectivity for specific kinases, which allows for precise targeting of cancer cells and immune cells. However, one limitation of using this chemical compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide, including:
1. Development of novel formulations to improve the solubility and bioavailability of this chemical compound.
2. Investigation of the efficacy of this compound in combination with other cancer therapies.
3. Exploration of the potential applications of this chemical compound in the treatment of autoimmune disorders.
4. Investigation of the long-term safety and toxicity of this compound in vivo.
5. Development of more selective and potent kinase inhibitors based on the structure of this compound.
In conclusion, this compound is a promising chemical compound that has potential applications in the fields of medicine and pharmacology. Further research is needed to fully understand the mechanisms of action and potential applications of this compound, as well as to develop more effective and selective kinase inhibitors for the treatment of cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide involves a multi-step chemical process that utilizes various reagents and catalysts. The synthesis process involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with 2-(methylamino)propan-1-ol in the presence of a base catalyst to form the intermediate product, which is then further reacted with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. This chemical compound has been shown to selectively inhibit certain kinases that are involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c1-6(16-2)10(18)17-7-3-4-9(12)8(5-7)11(13,14)15/h3-6,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALVZCSPNUEEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)


![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)
![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)



![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)